molecular formula C5H8O B105750 2-Pentyn-1-ol CAS No. 6261-22-9

2-Pentyn-1-ol

Cat. No.: B105750
CAS No.: 6261-22-9
M. Wt: 84.12 g/mol
InChI Key: WLPYSOCRPHTIDZ-UHFFFAOYSA-N
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Description

2-Pentyn-1-ol, also known as pent-2-yn-1-ol, is an organic compound with the molecular formula C5H8O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is a colorless liquid with a distinctive odor and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentyn-1-ol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with ethyl bromide in the presence of a strong base such as sodium amide. This reaction yields this compound through nucleophilic substitution . Another method involves the reaction of butyne with formaldehyde in the presence of ethyl magnesium bromide, followed by hydrolysis .

Industrial Production Methods: Industrial production of this compound often involves the use of propargyl alcohol as a starting material. The process includes the addition of lithium amide followed by ethyl bromide to produce the desired compound . This method is preferred due to its relatively high yield and efficiency.

Chemical Reactions Analysis

2-Pentyn-1-ol undergoes various chemical reactions, including:

Oxidation: When oxidized, this compound can form 2-pentynal or 2-pentynoic acid, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide .

Reduction: Reduction of this compound typically yields 2-pentanol. This reaction can be carried out using hydrogen gas in the presence of a palladium catalyst .

Substitution: this compound can undergo nucleophilic substitution reactions. For example, it can react with phosphorus tribromide to form 1-bromo-2-pentyne .

Major Products:

  • 2-Pentynal
  • 2-Pentynoic acid
  • 2-Pentanol
  • 1-Bromo-2-pentyne

Properties

IUPAC Name

pent-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-2-3-4-5-6/h6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPYSOCRPHTIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064177
Record name 2-Pentyn-1-ol
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Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6261-22-9
Record name 2-Pentyn-1-ol
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Record name 2-Pentyn-1-ol
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Record name 2-Pentyn-1-ol
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Record name 2-Pentyn-1-ol
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Record name Pent-2-yn-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary synthetic applications of 2-Pentyn-1-ol?

A: this compound serves as a versatile building block in organic synthesis. It's frequently employed in the construction of more complex molecules, particularly in the synthesis of pheromones and other natural products. For instance, it is a key starting material in the synthesis of (3Z,9Z,6S,7R)-6,7-epoxy-3,9-octadecadiene and its enantiomer [], components of the sex pheromone of a tea plantation pest. It's also used in the preparation of (7Z,9Z)-dodeca-7,9-dien-1-ol and (7Z,9Z)-dodeca-7,9-dienyl acetate [], the pheromone components of the soybean pest Crocidosema aporema.

Q2: Can you elaborate on the reactivity of this compound in the context of specific reactions?

A2: Absolutely. The molecule possesses both an alkyne and an alcohol functional group, allowing for diverse reactivity. Here are some examples:

  • Sharpless Asymmetric Dihydroxylation: this compound derivatives, such as (2E)-oct-2-en-5-yn-1-ol, can undergo Sharpless asymmetric dihydroxylation, a crucial step in the stereoselective synthesis of certain pheromones [].
  • Conversion to Vinyl Bromides: this compound can be transformed into 1,3-dibromo-2-pentene, a valuable ethyl vinyl ketone equivalent used in sesquiterpene synthesis. This transformation involves a two-step process: reduction of the alkyne to an alkene followed by bromination [].
  • Propargylation Reactions: this compound acts as a propargylating agent in reactions with arenes catalyzed by metallic triflates like Bi(OTf)3, Sc(OTf)3, and Yb(OTf)3 in imidazolium ionic liquids. This reaction provides access to propargylic ethers, valuable intermediates in organic synthesis [].

Q3: Are there any notable catalytic applications of this compound derivatives?

A: While this compound itself might not be directly used as a catalyst, its interaction with certain platinum complexes is crucial in understanding catalytic hydration reactions. For example, this compound interacts with platinum complexes containing water-soluble phosphine ligands, leading to the formation of η1-allenyl complexes []. This interaction, while leading to polymerization in the case of this compound, provides valuable insights into the mechanism of platinum-catalyzed alkyne hydration.

Q4: What are the safety considerations associated with handling this compound?

A: this compound and its derivative 1,3-dibromo-2-pentene are lachrymators []. Therefore, handling these compounds requires caution and appropriate safety measures:

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